2,6-Dichloro-4-guanidino-pyrimidine
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Overview
Description
2,6-Dichloro-4-guanidino-pyrimidine is a heterocyclic compound with the molecular formula C5H5Cl2N5 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-guanidino-pyrimidine typically involves the reaction of 2,6-dichloropyrimidine with guanidine. One common method includes the use of N,N-dimethylformamide as a solvent and heating the reaction mixture to facilitate the substitution of chlorine atoms with guanidine groups . The reaction conditions often require controlled temperatures and the presence of a base to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-guanidino-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
2,6-Dichloro-4-guanidino-pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-guanidino-pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-guanidino-pyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2,6-Dichloro-4-aminopyrimidine:
Uniqueness
2,6-Dichloro-4-guanidino-pyrimidine is unique due to the presence of both chlorine and guanidine groups, which confer specific reactivity and potential biological activity . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,6-dichloropyrimidin-4-yl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N5/c6-2-1-3(12-5(8)9)11-4(7)10-2/h1H,(H4,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZICDCLBAHKXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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